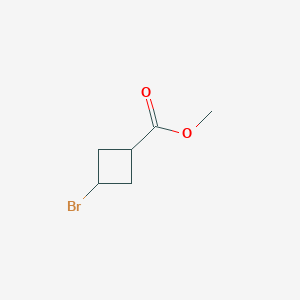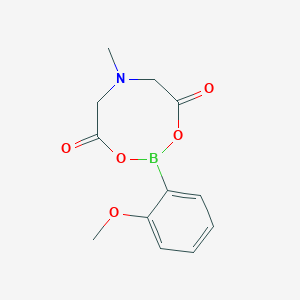
3-Bromocyclobutane-1-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to light yellow liquid at room temperature and is known for its use in various chemical reactions and research applications .
Applications De Recherche Scientifique
Methyl 3-bromocyclobutane-1-carboxylate has a wide range of applications in scientific research:
Safety and Hazards
This compound has several hazard statements including H315: Causes skin irritation, H319: Causes serious eye irritation, and H335: May cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Bicyclobutanes, including Methyl 3-bromocyclobutane-1-carboxylate, have been studied extensively from both a theoretical and preparative point of view . They have transitioned from curiosities of physical organic chemistry to modular building blocks for synthesis . The future directions of this compound could involve further exploration of its potential as a bioisostere, its high fraction of sp3 carbons, and its limited appearance in the patent literature .
Mécanisme D'action
Target of Action
Methyl 3-bromocyclobutane-1-carboxylate is a compound that has been studied for its potential as a bioisostere It’s worth noting that compounds with similar structures have been used in the synthesis of drugs targeting various enzymes and receptors .
Mode of Action
The mode of action of Methyl 3-bromocyclobutane-1-carboxylate involves its interaction with its targets, leading to changes in the target’s function. For instance, the compound can be used in “strain-release” transformations, a process that leverages the high strain energy of the compound . This process can lead to the creation of various other ring systems .
Biochemical Pathways
Methyl 3-bromocyclobutane-1-carboxylate can affect various biochemical pathways due to its potential as a bioisostere . Bioisosteres are compounds that can mimic the biological effects of another compound, thus potentially affecting the same biochemical pathways
Pharmacokinetics
The compound’s potential as a bioisostere suggests that it could have similar adme properties to the compounds it mimics .
Result of Action
The result of Methyl 3-bromocyclobutane-1-carboxylate’s action can vary depending on the target and the biochemical pathway it affects. As a potential bioisostere, it could mimic the molecular and cellular effects of other compounds . These effects could range from enzyme inhibition to receptor activation, among others .
Action Environment
The action, efficacy, and stability of Methyl 3-bromocyclobutane-1-carboxylate can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the temperature, among others . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromocyclobutane-1-carboxylate can be synthesized from 3-oxocyclobutanecarboxylic acid. The synthesis involves the bromination of the cyclobutane ring followed by esterification . The reaction conditions typically require a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methyl 3-bromocyclobutane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromocyclobutane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclobutane derivatives, reduced cyclobutane compounds, and oxidized carboxylic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-chlorocyclobutane-1-carboxylate
- Methyl 3-fluorocyclobutane-1-carboxylate
- Methyl 3-iodocyclobutane-1-carboxylate
Uniqueness
Methyl 3-bromocyclobutane-1-carboxylate is unique due to its specific reactivity profile, particularly in substitution reactions where the bromine atom is more reactive compared to chlorine or fluorine. This makes it a valuable intermediate in organic synthesis and research .
Propriétés
IUPAC Name |
methyl 3-bromocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGFNZFJXRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785181, DTXSID201192971, DTXSID601200815 | |
| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4935-00-6, 1523618-35-0, 1638771-96-6 | |
| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)



![potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide](/img/structure/B1401455.png)


![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione](/img/structure/B1401460.png)

![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
phenyl]methylidene})amine](/img/structure/B1401465.png)
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)
![N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine](/img/structure/B1401470.png)
